

# Isodrin: A Comprehensive Technical Guide to its Regulatory History and Prohibition

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## Compound of Interest

Compound Name: *Isodrin*

Cat. No.: *B128732*

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## Executive Summary

**Isodrin**, a synthetically produced organochlorine insecticide, was introduced in the 1940s as an alternative to DDT for controlling agricultural pests and disease vectors like malaria-spreading mosquitoes. As a stereoisomer of aldrin, it exhibits high toxicity and significant environmental persistence. Concerns over its adverse effects on human health and the environment led to a global decline in its use and eventual prohibition under international conventions. This guide provides an in-depth analysis of the regulatory journey of **Isodrin**, from its development and use to its eventual ban, supported by quantitative toxicological data and detailed experimental methodologies.

## Introduction

**Isodrin** is a white, crystalline solid that is highly toxic to humans and aquatic organisms.<sup>[1]</sup> Its primary applications included use as an insecticide in agricultural settings.<sup>[1]</sup> The compound's persistence in the environment, potential for bioaccumulation, and ability to be transported over long distances have made it a significant environmental concern.<sup>[1]</sup> European production of **Isodrin** peaked in the mid-1960s and ceased by 1990, while manufacturing in the United States ended in 1976.<sup>[1][2]</sup> Today, **Isodrin** is no longer produced or used in Europe or the United States.<sup>[1]</sup>

## Regulatory History and Bans

The regulation of **Isodrin** has progressed from national-level restrictions to international prohibitions, primarily driven by its classification as a persistent organic pollutant (POP).

## International Agreements

**Isodrin** is subject to several international conventions aimed at controlling hazardous chemicals:

- Stockholm Convention on Persistent Organic Pollutants: **Isodrin** is listed in Annex A of the Stockholm Convention, which targets chemicals for elimination. Parties to the convention are required to take measures to eliminate the production and use of **Isodrin**.
- OSPAR Convention: The Convention for the Protection of the Marine Environment of the North-East Atlantic lists **Isodrin** as a substance of priority action.<sup>[1]</sup>
- HELCOM: The Baltic Marine Environment Protection Commission (Helsinki Commission) also regulates **Isodrin**.<sup>[1]</sup>

## Regulatory Timeline in Key Regions

United States:

- 1976: The manufacture of **Isodrin** in the United States ceased.<sup>[2]</sup> Although a specific final cancellation order for the use of **Isodrin** from the EPA's Federal Register is not readily available in the search results, the cessation of its production effectively ended its legal use. The WHO Recommended Classification of Pesticides by Hazard identifies **Isodrin** (technical grade) as an active ingredient believed to be obsolete or discontinued for use as a pesticide.<sup>[2]</sup>

European Union:

- 1990: European production of **Isodrin** came to a halt.<sup>[1]</sup>
- **Isodrin** is regulated under several EU directives, including the Water Framework Directive (2000/60/EC), the regulation on cosmetic products (EC 1223/2009), and the CLP Regulation

(EC 1272/2008).[1] These regulations impose strict limits on its presence and effectively prohibit its use.

Other Regions:

- Australia: Information on the specific regulatory status of **Isodrin** in Australia is not detailed in the provided search results.
- Japan: Specific details on the registration and ban of **Isodrin** in Japan are not available in the search results.
- India: The regulatory status and any specific bans on **Isodrin** in India are not detailed in the provided search results.

## Quantitative Toxicological Data

The high toxicity of **Isodrin** has been a primary driver of its regulatory restrictions. The following table summarizes key quantitative toxicity data for **Isodrin**.

Parameter	Species	Route	Value	Reference
LD50	Rat	Oral	7-15 mg/kg	[3]
LD50	Rat	Dermal	23-35 mg/kg	[3]

## Experimental Protocols

Detailed methodologies are crucial for understanding the basis of the toxicological and environmental fate data that have informed regulatory decisions. The following sections outline typical experimental protocols that would have been used to assess the risks associated with **Isodrin**, based on established OECD guidelines.

### Acute Oral Toxicity (as per OECD Guideline 401/423)

Objective: To determine the median lethal dose (LD50) of **Isodrin** following a single oral administration.

Test Animals: Young, healthy adult rats of a single sex (typically females as they can be slightly more sensitive), nulliparous and non-pregnant.

Procedure:

- Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days.
- Fasting: Animals are fasted overnight prior to dosing.
- Dose Administration: A single dose of **Isodrin**, dissolved in a suitable vehicle (e.g., corn oil), is administered by gavage. A stepwise procedure is used, starting with a dose expected to produce some mortality.
- Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- Necropsy: All animals (decedents and survivors) undergo a gross necropsy at the end of the study.

Data Analysis: The LD50 is calculated using a recognized statistical method.

## Acute Dermal Toxicity (as per OECD Guideline 402)

Objective: To determine the LD50 of **Isodrin** following a single dermal application.

Test Animals: Young, healthy adult rabbits.

Procedure:

- Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
- Application: A single dose of **Isodrin**, typically as a solution or suspension, is applied to a small area of the clipped skin (approximately 10% of the body surface area). The application site is covered with a porous gauze dressing and a non-irritating tape.
- Exposure: The exposure period is 24 hours.

- Observation: Animals are observed for mortality, signs of toxicity, and dermal irritation for at least 14 days. Body weights are recorded weekly.
- Necropsy: A gross necropsy is performed on all animals at the end of the study.

Data Analysis: The dermal LD50 is calculated.

## Bioaccumulation in Fish (as per OECD Guideline 305)

Objective: To determine the potential for **Isodrin** to accumulate in fish from water.

Test Species: A species for which the test substance is not rapidly metabolized, such as the rainbow trout (*Oncorhynchus mykiss*).

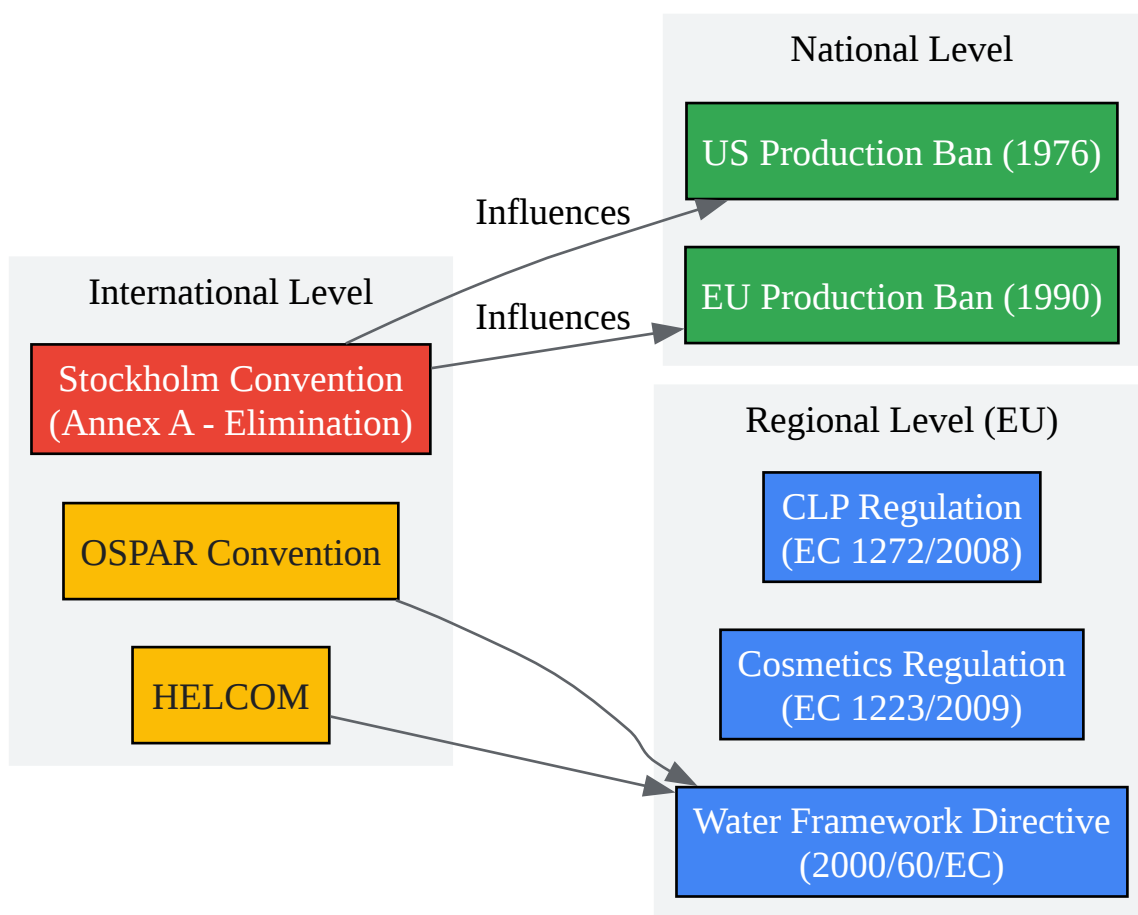
Procedure:

- Uptake Phase: Fish are exposed to a constant, sublethal concentration of **Isodrin** in a flow-through system for a period of up to 28 days. Water and fish tissue concentrations of **Isodrin** are measured at regular intervals.
- Depuration Phase: Following the uptake phase, the remaining fish are transferred to a clean water system for a period of up to 28 days. Fish tissue concentrations of **Isodrin** are monitored to determine the rate of elimination.

Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of **Isodrin** in the fish to the concentration in the water at steady-state.

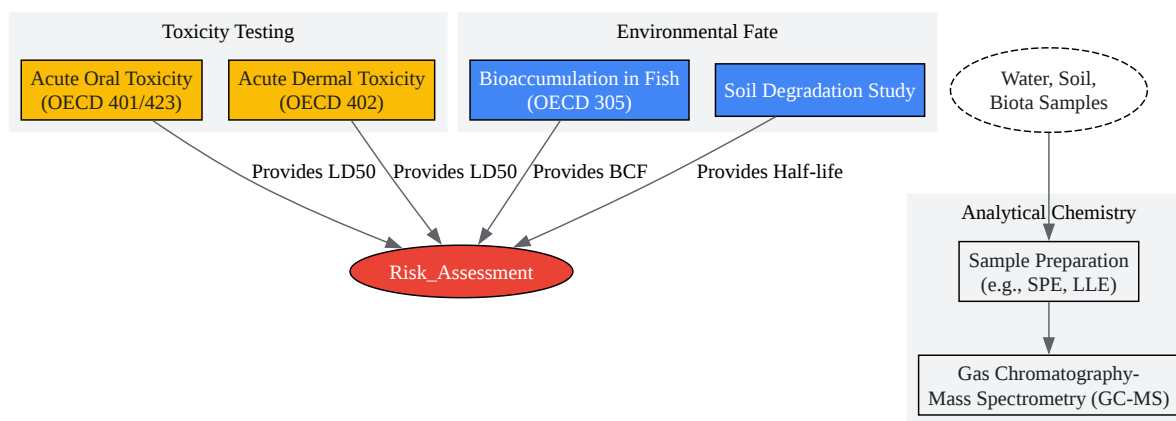
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes related to the regulation and analysis of **Isodrin**.



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### Regulatory Framework for **Isodrin**



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### Isodrin Risk Assessment Workflow

## Conclusion

The regulatory history of **Isodrin** exemplifies the global effort to phase out persistent and toxic chemicals. From its initial promise as a potent insecticide to its current status as a banned substance under international conventions, the story of **Isodrin** underscores the importance of rigorous toxicological and environmental assessment in chemical regulation. While its use has been discontinued in many parts of the world, its persistence necessitates ongoing monitoring and research to understand its long-term environmental and health consequences. This guide serves as a comprehensive resource for professionals engaged in the development of safer and more sustainable chemical alternatives.

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